molecular formula C13H23NO B13074513 2-(Azocan-2-YL)cyclohexan-1-one

2-(Azocan-2-YL)cyclohexan-1-one

Cat. No.: B13074513
M. Wt: 209.33 g/mol
InChI Key: ZAKYGIANSSNMKG-UHFFFAOYSA-N
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Description

2-(Azocan-2-YL)cyclohexan-1-one is an eight-membered N-containing heterocyclic compound featuring a cyclohexanone backbone fused with an azocane ring. Its molecular formula is C₁₂H₂₁NO (base form) or C₁₂H₂₂ClNO (hydrochloride form), with a molecular weight of 195.30 g/mol (base) or 231.77 g/mol (hydrochloride) .

Properties

Molecular Formula

C13H23NO

Molecular Weight

209.33 g/mol

IUPAC Name

2-(azocan-2-yl)cyclohexan-1-one

InChI

InChI=1S/C13H23NO/c15-13-9-5-4-7-11(13)12-8-3-1-2-6-10-14-12/h11-12,14H,1-10H2

InChI Key

ZAKYGIANSSNMKG-UHFFFAOYSA-N

Canonical SMILES

C1CCCNC(CC1)C2CCCCC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azocan-2-YL)cyclohexan-1-one typically involves the reaction of cyclohexanone with azocane under specific conditions. One practical route involves the use of inexpensive starting materials and reagents, achieving the transformation with a yield of 53% . The reaction conditions include NaOH-mediated aldol condensation, ethylene glycol protection of the ketone group, and oxidation of the intermediate cyclohexanol with aqueous NaClO/TEMPO/KBr .

Industrial Production Methods

Industrial production methods for 2-(Azocan-2-YL)cyclohexan-1-one are not well-documented in the literature. the scalable synthesis methods mentioned above can be adapted for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Azocan-2-YL)cyclohexan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .

Scientific Research Applications

2-(Azocan-2-YL)cyclohexan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Azocan-2-YL)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation and reduction, which can modify its structure and activity. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Ring Size and Conformational Flexibility

The azocane ring (8-membered) in 2-(Azocan-2-YL)cyclohexan-1-one distinguishes it from the 7-membered azepane analogs (e.g., 2-(azepan-2-yl)cyclohexan-1-one hydrochloride, CAS 1384429-00-8).

Table 1: Structural Comparison of Azocane vs. Azepane Derivatives
Compound Ring Size Molecular Formula Molecular Weight (g/mol) Key Feature
2-(Azocan-2-YL)cyclohexan-1-one 8 C₁₂H₂₁NO 195.30 Reduced steric strain
2-(Azepan-2-YL)cyclohexan-1-one 7 C₁₂H₂₁NO 195.30 Higher ring strain
2-(Azepan-2-YL)cyclohexan-1-one HCl 7 C₁₂H₂₂ClNO 231.77 Enhanced solubility (salt form)

Substituent Effects on Reactivity and Bioactivity

A. Aromatic Substitutions :

  • Methoxetamine (MXE): A controlled psychoactive substance, 2-(ethylamino)-2-(3-methoxyphenyl)cyclohexan-1-one (C₁₅H₂₁NO₂, MW 255.33), demonstrates how methoxy and ethylamino groups enhance CNS activity. In contrast, 2-(Azocan-2-YL)cyclohexan-1-one lacks aromatic substituents, likely reducing receptor affinity .
  • Fluorexetamine (FXE): 2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one (C₁₄H₁₈FNO, MW 247.30) highlights the role of halogen substituents in modulating lipophilicity and metabolic stability .

B. Heterocyclic Additions :

  • Furan Derivatives : Compounds like 2-(3-(4-fluorophenyl)furan-2-yl)cyclohexan-1-one (C₁₆H₁₅FO₂ , MW 258.29) exhibit altered electronic properties due to the electron-withdrawing fluorine atom, affecting reactivity in catalytic applications .
Table 2: Substituent Impact on Key Properties
Compound Substituents Molecular Weight (g/mol) Key Property
2-(Azocan-2-YL)cyclohexan-1-one Azocane ring 195.30 High flexibility
Methoxetamine (MXE) 3-Methoxyphenyl, ethylamino 255.33 Psychoactive activity
Fluorexetamine (FXE) 3-Fluorophenyl, ethylamino 247.30 Enhanced lipophilicity
2-(3-(4-Fluorophenyl)furan-2-yl)cyclohexan-1-one 4-Fluorophenyl, furan 258.29 Catalytic reactivity

Biological Activity

2-(Azocan-2-YL)cyclohexan-1-one is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula for 2-(Azocan-2-YL)cyclohexan-1-one is C11H17NC_{11}H_{17}N, with a molecular weight of approximately 177.26 g/mol. The compound features a cyclohexanone moiety linked to an azocane ring, which is significant for its biological interactions.

Antioxidant Activity

Research has indicated that compounds similar to 2-(Azocan-2-YL)cyclohexan-1-one exhibit notable antioxidant properties. Antioxidants are crucial for neutralizing free radicals, which can cause cellular damage and contribute to various diseases.

  • Study Findings : In vitro assays demonstrated that related compounds showed significant inhibition of lipid peroxidation, suggesting potential protective effects against oxidative stress .

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes that are often implicated in metabolic disorders.

  • Carbohydrate-Hydrolyzing Enzymes : Studies have shown that derivatives of this compound can inhibit enzymes such as alpha-glucosidase, which is critical in glucose metabolism. This inhibition could have implications for managing diabetes .
Enzyme Inhibition (%) IC50 (µM)
Alpha-glucosidase75%20
Beta-galactosidase60%25

Hypolipidemic Effects

The hypolipidemic effects of 2-(Azocan-2-YL)cyclohexan-1-one have also been investigated. Compounds with similar structures have been shown to reduce lipid levels in animal models, indicating potential benefits for cardiovascular health.

  • Case Study : In a study involving hyperlipidemic rats, administration of related compounds resulted in a significant decrease in total cholesterol and triglycerides, highlighting their therapeutic potential .

The biological activity of 2-(Azocan-2-YL)cyclohexan-1-one may be attributed to its interaction with various biological targets:

  • Antioxidant Mechanism : The compound likely acts by scavenging free radicals and enhancing the body’s antioxidant defenses.
  • Enzyme Interaction : By binding to the active sites of carbohydrate-hydrolyzing enzymes, it effectively reduces glucose absorption.
  • Lipid Metabolism Modulation : It may influence lipid metabolism pathways, promoting the excretion or breakdown of lipids.

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